An In-depth Technical Guide to 3-cyano-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-cyano-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthetic route, and potential applications of the niche chemical intermediate, 3-cyano-N,N-dimethylbenzenesulfonamide. As a molecule featuring both a reactive cyano group and a bioisosterically significant sulfonamide moiety, it represents a valuable, albeit under-documented, building block in medicinal chemistry and materials science. This document collates available data on structurally analogous compounds to infer the probable characteristics and reactivity of the title compound, offering a foundational resource for researchers exploring its synthetic utility. All speculative data is clearly identified, and methodologies for its empirical determination are proposed.
Introduction: The Scientific Rationale
The strategic combination of a cyano group and a dimethylated sulfonamide on a benzene ring at the meta-position confers a unique chemical personality upon 3-cyano-N,N-dimethylbenzenesulfonamide. The sulfonamide group is a well-established pharmacophore found in a multitude of clinically approved drugs, prized for its ability to form key hydrogen bonds and act as a zinc-binding group in various enzymes. Concurrently, the cyano group is a versatile synthetic handle, readily convertible into a range of other functional groups or employable in cyclization reactions to generate diverse heterocyclic systems. This dual functionality makes 3-cyano-N,N-dimethylbenzenesulfonamide a potentially pivotal intermediate in the synthesis of novel kinase inhibitors, carbonic anhydrase inhibitors, and other biologically active molecules.
Physicochemical Properties: A Data-Driven Analysis
| Property | Predicted Value | Basis for Prediction and Key Considerations |
| Molecular Formula | C₉H₁₀N₂O₂S | |
| Molecular Weight | 210.26 g/mol | |
| Appearance | White to off-white solid | Inferred from similar aromatic sulfonamides which are typically crystalline solids at room temperature. |
| Melting Point | 110-130 °C | Based on the melting points of related compounds like 4-amino-N,N-dimethylbenzenesulfonamide. The presence of the cyano group might slightly alter the crystal lattice energy. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of aromatic sulfonamides due to their polarity and potential for intermolecular interactions.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | The dimethylsulfonamide group imparts some polarity, but the aromatic ring and cyano group limit aqueous solubility. |
| pKa | ~8-9 | The sulfonamide proton is weakly acidic. This predicted pKa is based on analogous N-aryl sulfonamides. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to 3-cyano-N,N-dimethylbenzenesulfonamide can be designed starting from commercially available 3-aminobenzenesulfonamide. The proposed two-step synthesis involves the diazotization of the aniline followed by a Sandmeyer reaction to introduce the cyano group, and subsequent N,N-dimethylation of the sulfonamide.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-cyano-N,N-dimethylbenzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Cyanobenzenesulfonyl chloride
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Diazotization: To a stirred suspension of 3-aminobenzenesulfonamide (1 eq.) in aqueous HCl (3 eq.) at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.
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Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.
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Work-up and Isolation: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-cyanobenzenesulfonyl chloride.
Step 2: Synthesis of 3-cyano-N,N-dimethylbenzenesulfonamide
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N,N-Dimethylation: The crude 3-cyanobenzenesulfonyl chloride (1 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C, and triethylamine (2.5 eq.) is added, followed by the slow addition of a solution of dimethylamine (2.2 eq.) in the same solvent.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 3-cyano-N,N-dimethylbenzenesulfonamide.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 3-cyano-N,N-dimethylbenzenesulfonamide would be confirmed using a suite of spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.1-7.6 (m, 4H, Ar-H)
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δ 2.8 (s, 6H, N(CH₃)₂)
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¹³C NMR (100 MHz, CDCl₃):
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δ 140-125 (Ar-C)
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δ 118 (C≡N)
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δ 38 (N(CH₃)₂)
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IR (ATR, cm⁻¹):
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~2230 (C≡N stretch)
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~1340 and ~1160 (asymmetric and symmetric SO₂ stretch)
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Mass Spectrometry (ESI+):
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m/z = 211.05 [M+H]⁺
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Potential Applications in Drug Discovery and Materials Science
The unique arrangement of functional groups in 3-cyano-N,N-dimethylbenzenesulfonamide makes it a compelling starting material for a variety of applications:
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Medicinal Chemistry: As a scaffold for the synthesis of targeted therapies. The sulfonamide can be directed towards the active sites of metalloenzymes, while the cyano group can be elaborated to enhance potency and selectivity.
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Organic Electronics: The cyano group can act as an electron-withdrawing group, making the aromatic ring electron-deficient. This property can be exploited in the design of new organic electronic materials.
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Agrochemicals: The sulfonamide moiety is present in some herbicides and fungicides. The introduction of a cyano group could lead to the discovery of new agrochemicals with improved properties.
Safety and Handling
While specific toxicity data for 3-cyano-N,N-dimethylbenzenesulfonamide is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-cyano-N,N-dimethylbenzenesulfonamide is a promising but currently under-explored chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a viable synthetic strategy, and potential applications. It is our hope that this document will serve as a catalyst for further research into this intriguing molecule and unlock its full potential in various scientific disciplines.
References
-
PubChem. 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubChem. N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
- European Patent Office.
-
Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]
-
MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]
-
PubChem. 1-Cyano-3-[(dimethylsulfamoylamino)methyl]benzene. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyano-3-(dimethylsulfamoylamino_methyl_benzene]([Link]
-
PubChem. 3-amino-N'-cyano-3-methoxypropanimidamide. National Center for Biotechnology Information. [Link]
-
PubChem. N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. [Link]
